molecular formula C11H13NO2 B13305715 2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid

2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13305715
M. Wt: 191.23 g/mol
InChI Key: DBLIBSOJNMEUOE-UHFFFAOYSA-N
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Description

2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2. It features a cyclopropane ring substituted with an ethyl group and a pyridin-4-yl group, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The reaction conditions typically require a catalyst, such as a transition metal complex, and are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid
  • 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
  • 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Uniqueness

2-Ethyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethyl group and the pyridin-4-yl substitution on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-1-pyridin-4-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-2-8-7-11(8,10(13)14)9-3-5-12-6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

DBLIBSOJNMEUOE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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